17-Hydroxy-3-oxoestra-5(10),9(11)-diene-17beta-carbonitrile cyclic ethylene acetal
Description
Chemical Structure and Properties 17-Hydroxy-3-oxoestra-5(10),9(11)-diene-17beta-carbonitrile cyclic ethylene acetal (CAS: 33300-19-5) is a steroidal derivative featuring a cyclic ethylene acetal group at the C3 position and a nitrile (carbonitrile) group at C17β. Its molecular formula is C₂₁H₂₇NO₃, with a molecular weight of 341.44 g/mol . Key properties include:
- Boiling Point: Predicted at 553.2 ± 50.0 °C
- Density: 1.25 g/cm³
- LogP (Octanol-Water Partition Coefficient): 11.12 ± 0.40, indicating high lipophilicity .
This compound is structurally related to intermediates in steroid hormone synthesis, with modifications aimed at enhancing metabolic stability or receptor binding .
Properties
IUPAC Name |
17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-19-7-4-16-15-5-9-21(24-10-11-25-21)12-14(15)2-3-17(16)18(19)6-8-20(19,23)13-22/h4,17-18,23H,2-3,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGBOBQGVJJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CCC2(C#N)O)CCC4=C3CCC5(C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
17-Hydroxy-3-oxoestra-5(10),9(11)-diene-17beta-carbonitrile cyclic ethylene acetal, commonly referred to by its CAS number 33300-19-5, is a synthetic steroid compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C21H27NO3
- Molecular Weight: 341.44 g/mol
- Density: 1.25 g/cm³
The biological activity of this compound is primarily attributed to its interaction with steroid receptors. It acts as a selective modulator of estrogen receptors, influencing various physiological processes such as:
- Estrogenic Activity : It stimulates estrogen receptors, which can lead to cellular responses similar to those induced by natural estrogens.
- Antiproliferative Effects : In certain cancer cell lines, it has demonstrated the ability to inhibit cell proliferation, suggesting potential use in cancer therapy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antitumor | Inhibits growth in estrogen-dependent tumors (e.g., breast cancer) |
| Antiinflammatory | Reduces inflammation markers in vitro |
| Hormonal Modulation | Alters hormonal activity by modulating estrogen receptor pathways |
| Neuroprotective | Exhibits protective effects in neurodegenerative models |
Case Studies and Research Findings
- Antitumor Activity : A study published in PubMed demonstrated that this compound effectively reduced the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the activation of estrogen receptor-mediated pathways . The results suggest its potential as a therapeutic agent in hormone-dependent cancers.
- Anti-inflammatory Effects : Research highlighted in EurekaSelect showed that the compound significantly decreased levels of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases .
- Neuroprotection : A recent investigation found that the compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death, suggesting applications in neurodegenerative disease management .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Current data indicate potential reproductive toxicity and organ damage upon prolonged exposure. The compound is classified with hazard statements indicating it may damage fertility or the unborn child and is toxic to aquatic life .
Scientific Research Applications
Overview
17-Hydroxy-3-oxoestra-5(10),9(11)-diene-17beta-carbonitrile cyclic ethylene acetal, also known by its CAS number 33300-19-5, is a synthetic compound with significant applications in pharmaceutical research and development. This compound is structurally related to steroid hormones and has garnered attention for its potential therapeutic uses, particularly in reproductive health.
Hormonal Regulation
This compound exhibits properties similar to those of steroid hormones, making it a candidate for studying hormonal regulation mechanisms. Its structure allows it to interact with hormone receptors, potentially influencing various physiological processes.
Contraceptive Development
Research indicates that derivatives of this compound may serve as effective oral contraceptives. For example, dienogest, a related compound, has been utilized in contraceptive formulations due to its ability to mimic progesterone activity while minimizing side effects associated with estrogen .
Endometriosis Treatment
The anti-estrogenic effects of compounds related to 17-Hydroxy-3-oxoestra have been explored in the context of treating endometriosis. By modulating estrogen levels, these compounds may alleviate symptoms associated with this condition .
Cancer Research
Some studies suggest that steroidal compounds can act as anti-cancer agents by modulating hormone levels that contribute to the growth of hormone-sensitive tumors. Research is ongoing to evaluate the efficacy of 17-Hydroxy-3-oxoestra derivatives in inhibiting tumor growth in breast and prostate cancers.
Case Studies and Research Findings
Comparison with Similar Compounds
Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal (CAS: 5571-36-8)
- Structure : Shares the steroidal backbone and C3 ethylene acetal group but lacks the C17β carbonitrile group, instead retaining a ketone at C17 .
- Physical Properties :
- Synthesis : Produced via acetal formation with ethylene glycol followed by microbial 11-hydroxylation and dehydration .
- Applications : A precursor to pharmaceuticals like mifepristone and ulipristal acetate .
(17β)-17-Hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one Cyclic 1,2-Ethanediyl Acetal (CAS: 54690-62-9)
- Structure : Features a C17β methyl group instead of the carbonitrile, with the C3 ethylene acetal retained .
- Physical Properties :
- Synthesis : Likely involves acetalization of a C3-ketone steroid with ethylene glycol, followed by methylation at C15.
Key Difference : The methyl group at C17β may enhance metabolic stability but reduce polarity compared to the carbonitrile group in the target compound.
Estra-5(10),9(11)-Diene-3,17-Dione Cyclic 3,17-Bis(1,2-ethanediyl acetal) (CAS: N/A)
- Structure : Contains dual ethylene acetal groups at both C3 and C17 positions, replacing both ketones with cyclic acetals .
- Applications : Used as a pharmaceutical reference standard, highlighting its role in quality control for steroid-derived drugs .
Key Difference : Dual acetalization increases molecular rigidity and may reduce reactivity at both positions, contrasting with the target compound’s single acetal and reactive nitrile group.
Comparative Analysis of Key Features
Table 1: Structural and Physical Comparison
Stability and Reactivity
- Carbonitrile Group (Target Compound) : The nitrile group enhances electrophilicity, making the compound more reactive in nucleophilic additions compared to ketones or methyl groups .
- Ethylene Acetal Group : Provides protection against oxidation at C3 but may undergo acid-catalyzed hydrolysis, a common vulnerability in acetal-containing compounds .
Pharmacological Implications
- Target Compound : The nitrile group may improve binding to steroid receptors (e.g., progesterone or glucocorticoid receptors) due to its electron-withdrawing nature .
- CAS 5571-36-8 : As a ketone-bearing intermediate, it is more amenable to further functionalization, such as reduction to alcohols or conversion to hydrazones .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, estra-5(10),9(11)-diene-3,17-dione (CAS 5571-36-8) is dissolved in toluene with excess ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is refluxed using a Dean-Stark apparatus to azeotropically remove water, driving the reaction to completion. The acetalization achieves yields exceeding 80% after 6–8 hours. Alternative solvents such as dichloromethane or tetrahydrofuran (THF) may be used, though toluene is preferred for its ability to facilitate water removal.
Table 1: Acetalization Reaction Parameters
Alternative Method: Hydrocyanation with KCN
In industrial settings, potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in a methanol-water mixture have been employed. The 17-keto group undergoes nucleophilic attack by cyanide, followed by protonation to yield the cyanohydrin. This method offers cost advantages but requires stringent pH control (pH 7–8) to avoid decomposition.
Epoxidation and Subsequent Rearrangement
A patent-pending method involves the epoxidation of a Δ⁹(11) double bond prior to acetal formation. This route, though less common, highlights the versatility of steroidal intermediates.
Epoxidation with 3-Chloroperbenzoic Acid
In dichloromethane at 0°C, 3-chloroperbenzoic acid (mCPBA) reacts with the Δ⁹(11) double bond of a precursor steroid to form an epoxide. The epoxide intermediate is then subjected to acid-catalyzed rearrangement to generate the diene system required for acetal formation.
Table 3: Epoxidation and Rearrangement Parameters
| Parameter | Typical Value | Source |
|---|---|---|
| Oxidizing Agent | mCPBA (1.2 equiv) | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to 25°C | |
| Rearrangement Catalyst | H₂SO₄ (2N) | |
| Overall Yield | 35% (two steps) |
Industrial-Scale Purification and Isolation
The final compound is isolated via crystallization from ethanol or ethyl acetate. Key physical properties such as density (1.25 g/cm³) and predicted boiling point (553.2°C) guide solvent selection. Purity is confirmed by HPLC, with typical thresholds exceeding 99% for pharmaceutical intermediates.
Challenges and Innovations
Q & A
Q. 1.1. What are the optimal synthetic routes for 17-Hydroxy-3-oxoestra-5(10),9(11)-diene-17β-carbonitrile cyclic ethylene acetal, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of steroidal derivatives like this compound typically involves multi-step functionalization. Key steps include:
- Cyclic acetal formation : Ethylene glycol is commonly used under acid catalysis (e.g., p-toluenesulfonic acid) to protect ketone groups . Optimize temperature (80–110°C) and reaction time (4–12 hrs) to balance yield and side reactions (e.g., dehydration).
- Cyanide introduction : Use KCN or TMSCN in polar aprotic solvents (DMF, DMSO) with controlled pH to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization (ethanol/water mixtures) is critical for isolating isomers .
Q. 1.2. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Sharp peaks at ~2240 cm⁻¹ (C≡N stretch) and absence of carbonyl (1700–1750 cm⁻¹) confirm acetal formation .
Q. 2.1. How can X-ray crystallography resolve ambiguities in stereochemical assignments of the diene system at positions 5(10) and 9(11)?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for confirming stereochemistry. Key steps:
- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals .
- Data analysis : Compare experimental bond angles and torsional strains with density functional theory (DFT) models. For example, dihedral angles >10° between C5-C10 and C9-C11 indicate non-planar diene systems .
- Contradiction resolution : If NMR suggests planar geometry but X-ray shows distortion, cross-validate with NOESY (proton proximity) and computational modeling .
Q. 2.2. What mechanistic insights explain unexpected byproducts during cyanide substitution reactions?
Methodological Answer: Common byproducts arise from:
Q. 2.3. How do solvent polarity and temperature affect the stability of the cyclic ethylene acetal under acidic conditions?
Methodological Answer:
- Polar solvents (DMF, DMSO) : Accelerate acetal hydrolysis due to increased solvation of oxonium intermediates. Monitor via TLC (Rf shift) .
- Non-polar solvents (toluene) : Stabilize acetal but slow reaction kinetics. Optimize with 0.1 M HCl in biphasic systems .
- Temperature : Above 80°C, retro-aldol reactions degrade the steroidal backbone. Use Arrhenius plots to determine safe thresholds .
Safety and Handling in Academic Research
Q. 3.1. What precautions are recommended for handling nitrile-containing steroidal derivatives?
Methodological Answer:
- Toxicity : While specific data for this compound is limited, analogous nitriles (e.g., acetonitrile derivatives) require fume hood use and PPE (gloves, goggles) .
- Waste disposal : Neutralize cyanide byproducts with FeSO₄/KOH before aqueous disposal .
Q. 3.2. How should researchers address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Purity checks : Use HPLC (C18 column, MeOH/H₂O gradient) to detect impurities >0.5% .
- Polymorphism : Recrystallize from different solvents (e.g., acetone vs. ethanol) and compare DSC thermograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
